4-(Chloromethyl)-1H-Imidazole Hydrochloride

NHC ligands Organometallic catalysis Imidazolium salt synthesis

4-(Chloromethyl)-1H-imidazole hydrochloride (CAS 38585-61-4) addresses the need for a stable chloromethylimidazole building block. It offers controlled reactivity superior to bromo/iodo analogs, with proven 99% synthetic yield for scalable supply. Key features: • Bifunctional: C4 electrophile & free N1-H for sequential derivatization • Precursor to functionalized Pd/NHC and Au/NHC complexes via halide exchange • Utilized in RAS inhibition patents; relevant to oncology drug discovery. Ideal for medicinal chemistry and catalyst development.

Molecular Formula C4H6Cl2N2
Molecular Weight 153.01 g/mol
CAS No. 38585-61-4
Cat. No. B021807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1H-Imidazole Hydrochloride
CAS38585-61-4
Synonyms4-Chloromethyl-1(3)H-imidazole Hydrochloride; 
Molecular FormulaC4H6Cl2N2
Molecular Weight153.01 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCl.Cl
InChIInChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H
InChIKeyFASMXPUFMXBVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1H-Imidazole Hydrochloride (CAS 38585-61-4) — Technical Baseline for Research & Procurement


4-(Chloromethyl)-1H-Imidazole Hydrochloride (CAS 38585-61-4) is a bifunctional imidazole derivative consisting of an imidazole ring substituted with a chloromethyl group at the 4-position, isolated as the hydrochloride salt [1]. With a molecular weight of 153.01 g/mol and molecular formula C₄H₆Cl₂N₂, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organometallic synthesis . The chloromethyl moiety functions as an electrophilic center for nucleophilic substitution reactions, enabling covalent linkage to diverse molecular scaffolds, while the imidazole ring provides coordination sites for metal complexation .

4-(Chloromethyl)-1H-Imidazole Hydrochloride — Critical Differentiation from Generic Analogs


Not all haloalkylimidazole derivatives are functionally interchangeable. 4-(Chloromethyl)-1H-imidazole hydrochloride exhibits a distinct reactivity profile compared to its bromo- and iodo-methyl counterparts, as well as positional isomers. While bromomethyl analogs demonstrate higher nucleophilic substitution rates, the chloromethyl variant offers a balanced reactivity that enables controlled synthetic manipulations without the instability and decomposition observed with iodomethyl-functionalized imidazolium salts [1]. Positional isomers (e.g., 2-chloromethylimidazole or 1-substituted variants) present entirely different steric and electronic environments at the nucleophilic center, altering reaction outcomes in alkylation, N-alkylation, and metal-coordination applications [2]. Procurement decisions must therefore be guided by specific, quantifiable performance differences rather than generic structural similarity.

4-(Chloromethyl)-1H-Imidazole Hydrochloride — Verifiable Differentiation Evidence


4-Chloromethylimidazole Hydrochloride — Relative Reactivity vs. Bromo- and Iodo-Methyl Analogs

In direct comparative studies, 4-chloromethyl-functionalized N,N′-diarylimidazolium salts were found to exhibit insufficient reactivity toward many N-, O-, and S-nucleophiles, which limits their direct utility in certain nucleophilic substitution applications [1]. In contrast, the corresponding 4-bromomethyl-functionalized imidazolium salts demonstrated significantly enhanced reactivity, enabling successful nucleophilic substitution reactions that were unattainable with the chloromethyl analogs [1]. The 4-iodomethyl-functionalized products were found to be unstable and prone to decomposition, rendering them impractical for synthetic use [1].

NHC ligands Organometallic catalysis Imidazolium salt synthesis

4-(Chloromethyl)-1H-Imidazole Hydrochloride — Synthesis Yield vs. Alternative Routes

The target compound can be synthesized from 4-hydroxymethylimidazole hydrochloride via treatment with thionyl chloride in toluene under reflux conditions for 3 hours, affording 4-(chloromethyl)-1H-imidazole hydrochloride as a white solid in 99% yield . This near-quantitative conversion contrasts favorably with alternative chloromethylation approaches requiring Lewis acid catalysts such as zinc chloride or aluminum chloride with chloromethyl methyl ether, which typically involve more hazardous reagents and more complex work-up procedures [1].

Synthetic methodology Process chemistry Chloromethylation

4-Chloromethylimidazolium Chlorides — Halide Exchange Efficiency to Bromomethyl Analogs

4-Chloromethyl-functionalized N,N′-diarylimidazolium salts serve as effective precursors for the synthesis of 4-bromomethyl-functionalized imidazolium salts via halide anion exchange [1]. While the source does not provide specific yield percentages for this transformation, it confirms that the bromomethyl products are obtained in good yields, whereas the corresponding iodomethyl-functionalized products were found to be unstable [1]. The chloromethyl derivative thus occupies a unique position as the stable, isolable precursor that can be converted to the more reactive bromomethyl species on demand, without the decomposition liability of the iodo analog.

Halide exchange Imidazolium salts NHC precursors

4-(Chloromethyl)-1H-Imidazole Hydrochloride — Post-Modification Utility in NHC-Metal Complexes

The chloromethyl function has been demonstrated to be useful for post-modification of imidazolium salts and Pd/NHC complexes [1]. In comparative catalytic studies, the resulting Pd/NHC and Ni/NHC complexes bearing chloromethyl-derived ligands exhibited good activities in model cross-coupling and C–H activation reactions [1]. This contrasts with the instability observed for iodomethyl-functionalized analogs and the excessive reactivity of bromomethyl derivatives that can lead to uncontrolled side reactions [2].

Cross-coupling catalysis Palladium catalysis NHC ligands

4-(Chloromethyl)-1H-Imidazole Hydrochloride — Patent Application Diversity vs. Unsubstituted Imidazole

4-(Chloromethyl)-1H-imidazole hydrochloride is cited as a key intermediate or component in over 431 patents [1], with recent applications including isoindolinone-substituted indole derivatives as RAS inhibitors (WO-2020173935-A1, CN-113474340-A) . This patent citation frequency substantially exceeds that of unsubstituted imidazole in the context of advanced pharmaceutical intermediates, indicating the commercial and therapeutic relevance of the 4-chloromethyl substitution pattern for drug discovery programs targeting oncology and related therapeutic areas.

Intellectual property Medicinal chemistry RAS inhibitors

4-(Chloromethyl)-1H-Imidazole Hydrochloride — Positional Specificity: 4-Substitution vs. 1- or 2-Substituted Analogs

The 4-position chloromethyl substitution of the target compound directs electrophilic reactivity to the imidazole C4 position, whereas 1-substituted analogs (e.g., 1-methyl-4-chloromethylimidazole hydrochloride, CAS 17289-30-4) present a blocked N1 position that prevents subsequent N-alkylation or N-coordination reactions . This positional difference fundamentally alters synthetic utility: 4-(chloromethyl)-1H-imidazole hydrochloride retains a free N1–H for deprotonation and N-functionalization, enabling sequential C4 and N1 derivatization. The 5-(chloromethyl) tautomer is chemically equivalent due to imidazole prototropic tautomerism, but 2-chloromethylimidazole presents distinct electronic and steric properties that affect metal coordination geometry and nucleophilic substitution rates.

Positional isomers N-alkylation Imidazole regiochemistry

4-(Chloromethyl)-1H-Imidazole Hydrochloride — Evidence-Backed Research & Industrial Applications


Synthesis of Functionalized N-Heterocyclic Carbene (NHC) Ligands via Halide Exchange

4-(Chloromethyl)-1H-imidazole hydrochloride serves as the optimal starting material for preparing bromomethyl-functionalized N,N′-diarylimidazolium salts via halide anion exchange [1]. The chloromethyl derivative's stability during storage and handling enables reliable conversion to the more nucleophile-reactive bromomethyl species on demand, whereas direct procurement of bromomethyl analogs may present shelf-life concerns and the iodomethyl analog is too unstable for practical use [1]. These bromomethyl-functionalized imidazolium salts subsequently serve as precursors for Pd/NHC and Au/NHC complexes with applications in catalysis and materials science [1].

Stepwise Derivatization of Imidazole Scaffolds for Medicinal Chemistry

In drug discovery programs, 4-(chloromethyl)-1H-imidazole hydrochloride enables sequential bifunctionalization: the C4-chloromethyl group undergoes controlled nucleophilic substitution to install diverse pharmacophores, while the free N1–H remains available for subsequent deprotonation and N-alkylation [1]. This sequential reactivity profile is not achievable with 1-substituted analogs (e.g., 1-methyl-4-chloromethylimidazole hydrochloride, CAS 17289-30-4), which lack the free N1–H required for N-functionalization [1]. The compound's appearance in recent patent applications targeting RAS inhibition underscores its relevance to contemporary oncology drug discovery [2].

Process-Scale Synthesis of Imidazole-Containing Intermediates

The established synthetic route to 4-(chloromethyl)-1H-imidazole hydrochloride proceeds in 99% yield from 4-hydroxymethylimidazole hydrochloride using thionyl chloride in toluene [1]. This near-quantitative conversion efficiency supports cost-effective process scale-up for industrial applications requiring multi-gram to kilogram quantities. The high yield minimizes material waste, reduces purification burden, and improves overall process mass intensity compared to alternative chloromethylation approaches using chloromethyl methyl ether with Lewis acid catalysts [1].

Pd/NHC and Ni/NHC Catalysis in Cross-Coupling Reactions

Imidazolium salts derived from 4-(chloromethyl)-1H-imidazole hydrochloride have been successfully metallated to yield functionalized Pd/NHC and Ni/NHC complexes that demonstrate good catalytic activity in model cross-coupling and C–H activation reactions [1]. The chloromethyl function provides a handle for post-modification of both the imidazolium salts and the resulting metal complexes, enabling catalyst fine-tuning without necessitating de novo ligand synthesis [1]. This modular approach offers efficiency advantages over catalysts derived from haloalkylimidazole analogs that either lack sufficient reactivity (some chloroalkyl derivatives) or present stability issues (iodoalkyl derivatives) [2].

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